6beta,7beta-Dihydroxykaurenoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26109-32-0 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,2R,3S,4S,5R,9S,10S,13R)-2,3-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(21)16(20)22/h12-16,21-22H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,16+,18+,19-,20+/m1/s1 |
InChI Key |
MXCZWKLLVGCJTB-MFOCMZDKSA-N |
SMILES |
CC12CCCC(C1C(C(C34C2CCC(C3)C(=C)C4)O)O)(C)C(=O)O |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1C(C(C34C2CCC(C3)C(=C)C4)O)O)(C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
ent-Kaurenoic Acid
- Structure : Lacks hydroxyl groups at C-6 and C-7 but retains the carboxylic acid at C-17.
- Biosynthesis: Precursor to 6beta,7beta-Dihydroxykaurenoic acid via hydroxylation .
Gibberellin A12 (GA12)
- Structure : Contains a hydroxyl group at C-7 but lacks the 6β-hydroxyl group.
- Function: Direct precursor to bioactive gibberellins, highlighting divergent roles despite shared diterpenoid origins .
Functional Analogues in Plant Stress Responses
Brassinolide
- Structure: A brassinosteroid with a steroidal backbone and multiple hydroxyl groups.
- Regulation: Both this compound and brassinolide are significantly regulated under stress conditions. However, brassinolide is universally up-regulated in CK vs. WT and CK vs. FT comparisons, whereas this compound shows context-dependent regulation (up-regulated in CK vs. WT/CK vs. FT but down-regulated in WT vs. FT) .
- Role: Brassinosteroids primarily regulate cell elongation, while this compound may modulate oxidative stress pathways .
Hydroxylated Bile Acid Analogues
beta-Muricholic Acid
- Structure: A trihydroxy bile acid (3α,6β,7β-trihydroxy-5β-cholanoic acid) with a steroid backbone.
- Comparison: Shares the 6β and 7β hydroxylation pattern but differs in core structure (steroid vs. kaurane) and function. Beta-muricholic acid is a primary bile acid in rodents, aiding lipid digestion, whereas this compound is plant-specific .
Metabolic Pathway Context and Differential Regulation
Pathway Integration
This compound is part of the diterpenoid biosynthesis pathway, distinct from pathways producing compounds like alpha-linolenate (unsaturated fatty acid) or secologanin (monoterpenoid) . Its biosynthesis requires hydroxylation steps absent in simpler diterpenes.
Stress-Induced Metabolite Dynamics
In wheat under drought stress:
- This compound: Down-regulated in WT vs. FT comparisons, suggesting suppression under phosphorus-sufficient conditions .
- 6''-O-Malonyldaidzin : Co-regulated in all comparisons but with opposing trends (e.g., up-regulated in WT vs. FT) .
Comparative Data Table
Research Implications and Gaps
- Functional Overlap : The shared hydroxylation pattern with beta-muricholic acid suggests convergent evolution in hydroxylase enzyme specificity, warranting cross-kingdom enzymatic studies .
- Regulatory Mechanisms: Context-dependent regulation of this compound implies complex interaction with phosphorus availability and drought signaling .
Preparation Methods
Solvent Selection and Optimization
6β,7β-Dihydroxykaurenoic acid is naturally occurring in select plant species, necessitating optimized extraction protocols to isolate it from complex matrices. Recent studies on metabolomic profiling of plant tissues highlight the efficacy of polar solvent mixtures for diterpenoid extraction. For example, a methanol:acetonitrile:water (2:2:1 v/v) system has demonstrated high recovery rates for kaurenoic acid derivatives, achieving >80% extraction efficiency. The inclusion of acetonitrile enhances lipid solubility while minimizing protein co-precipitation, critical for reducing downstream purification challenges.
Mechanochemical Disruption and Ultrasonication
Post-homogenization, mechanical grinding at 45 Hz for 10 minutes followed by ice-bath ultrasonication (10 minutes) ensures cell wall lysis and metabolite release. This step is particularly vital for rigid plant tissues, where diterpenoids are sequestered in trichomes or resin ducts. Subsequent centrifugation (12,000 rpm, 15 minutes) and vacuum concentration yield a crude extract enriched in 6β,7β-dihydroxykaurenoic acid.
Challenges in Natural Extraction
Despite high specificity, natural extraction faces limitations:
-
Low Abundance : The compound constitutes <0.1% of dry plant biomass in most species.
-
Matrix Interference : Co-extraction of chlorophyll and tannins necessitates additional clean-up steps, such as solid-phase extraction (SPE) with C18 cartridges.
Chemical Synthesis Pathways
Epoxidation and Hydroxylation of Kaurenoic Acid Precursors
Synthetic routes often begin with kaurenoic acid derivatives, leveraging stereoselective oxidation to introduce hydroxyl groups at C6 and C7. A seminal approach involves α-epoxidation of 3α,12β-dihydroxy-5β-chol-6-en-24-oic acid diacetate using m-chloroperbenzoic acid (mCPBA). The epoxide intermediate undergoes acid-catalyzed ring-opening with acetic acid, yielding 6β,7α-dihydroxy derivatives. Subsequent stereochemical inversion at C7 via alkaline hydrolysis produces the 6β,7β-dihydroxy configuration.
Key Reaction Conditions:
Osmium Tetroxide-Mediated Dihydroxylation
An alternative method employs osmium tetroxide (OsO₄) with N-methylmorpholine-N-oxide (NMO) as a co-oxidant for syn-dihydroxylation of Δ⁶-kaurenoic acid esters. This one-pot reaction directly installs both hydroxyl groups with β-stereochemistry, circumventing the need for epoxide intermediates.
Reaction Parameters:
Purification and Crystallization Techniques
Esterification and Recrystallization
Crude synthetic mixtures often contain regioisomers (e.g., 6β,7α-dihydroxy derivatives) and unreacted precursors. A patented purification strategy involves esterification with methanol under acidic conditions (H₂SO₄, 60°C, 4 hours), converting carboxylic acids to methyl esters. Subsequent crystallization from aromatic solvents (toluene or xylene) at −20°C enriches the desired diastereomer. Recrystallization from methanol:aromatic solvent:water (5:3:2 v/v) further elevates purity to >98%.
Chromatographic Resolution
For analytical-scale purification, reverse-phase HPLC with C18 columns and gradient elution (ammonium acetate:methanol) achieves baseline separation of 6β,7β-dihydroxykaurenoic acid from contaminants. Capillary LC (cLC) coupled with tandem mass spectrometry (MS/MS) enables real-time monitoring, with limits of detection (LOD) as low as 0.9 ng/g.
Analytical Validation and Quality Control
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
Q & A
Basic Research Questions
Q. What are the key structural and biosynthetic characteristics of 6β,7β-dihydroxykaurenoic acid, and how do they influence its biological activity?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve its stereochemistry (e.g., the β-configuration of hydroxyl groups at C6 and C7). Compare its biosynthesis pathway to related diterpenoids, such as gibberellins, using isotope-labeled precursors to trace enzymatic oxidation steps (e.g., NADPH-dependent hydroxylation) .
- Data Interpretation : Structural similarities to ent-kaurene derivatives suggest roles in plant stress responses, as observed in metabolomic studies of wheat under drought conditions .
Q. How can researchers reliably quantify 6β,7β-dihydroxykaurenoic acid in plant tissues?
- Methodology : Employ liquid chromatography-mass spectrometry (LC-MS) with multiple reaction monitoring (MRM) for selective quantification. Validate protocols using internal standards (e.g., deuterated analogs) to correct for matrix effects. Reference databases like HMDB and KEGG provide baseline spectra for cross-validation .
- Experimental Design : Optimize extraction solvents (e.g., methanol-water mixtures) to balance recovery efficiency and compound stability, particularly given its hydroxyl groups’ susceptibility to oxidation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for 6β,7β-dihydroxykaurenoic acid across plant species?
- Methodology : Conduct comparative studies using genetically uniform plant lines (e.g., Arabidopsis mutants) under controlled abiotic stress conditions. Pair transcriptomic data with targeted metabolite profiling to correlate its accumulation with stress-responsive genes (e.g., JA/ABA signaling pathways) .
- Data Contradiction Analysis : Discrepancies may arise from species-specific enzyme kinetics (e.g., cytochrome P450 hydroxylases) or environmental factors altering precursor availability. Use in vitro enzyme assays with recombinant proteins to isolate variables .
Q. How can metabolic engineering enhance the production of 6β,7β-dihydroxykaurenoic acid for functional studies?
- Methodology : Heterologous expression of biosynthetic genes (e.g., ent-kaurene oxidase) in microbial hosts like Saccharomyces cerevisiae. Optimize fermentation conditions (e.g., oxygen tension, pH) to favor hydroxylation over competing pathways .
- Challenges : Address low yields due to enzyme promiscuity or toxicity of intermediates. Use directed evolution or computational protein design to improve enzyme specificity .
Q. What role does 6β,7β-dihydroxykaurenoic acid play in cross-talk between diterpenoid and phytohormone pathways?
- Methodology : Apply stable isotope-assisted flux analysis to track carbon flow from mevalonate pathways to diterpenoid and gibberellin branches. Use hormone-deficient mutants to test its interaction with jasmonate or auxin signaling .
- Hypothesis Testing : If its accumulation inversely correlates with gibberellin levels under stress, propose a regulatory feedback mechanism via competitive enzyme inhibition .
Methodological Considerations
Q. What analytical techniques are critical for distinguishing 6β,7β-dihydroxykaurenoic acid from its isomers?
- Methodology : High-resolution tandem MS (HR-MS/MS) coupled with ion mobility spectrometry to separate co-eluting isomers. Validate with synthetic standards and computational modeling of fragmentation patterns .
- Data Validation : Cross-reference with public spectral libraries (e.g., HMDB, PubChem) to confirm unique identifiers like exact mass (334.2144) and fragmentation ions .
Q. How can researchers address the scarcity of in vivo functional data for this compound?
- Experimental Design : Use CRISPR/Cas9-edited plant lines to knockout biosynthetic genes (e.g., CYP720A1) and observe phenotypic changes under stress. Pair with exogenous application studies to isolate its effects .
- Limitations : Compensatory mechanisms in knockout lines may obscure results. Include multi-omics integration (metabolomics, proteomics) to capture systemic adaptations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
